1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG) is an anionic phospholipid composed of a glycerol backbone esterified with palmitic acid (16:0) at the sn-1 position and oleic acid (18:1Δ⁹) at the sn-2 position, with a phosphatidylglycerol (PG) head group . Its molecular formula is C₄₀H₇₇O₁₀P·Na, with a molecular weight of 771 g/mol . POPG is widely used to model bacterial membranes due to its negative charge at physiological pH, which mimics the inner leaflet of Gram-negative bacterial membranes . It is commercially available from suppliers like Avanti Polar Lipids and Larodan, with purity exceeding 98% .
POPG’s mixed acyl chain composition—saturated (16:0) and monounsaturated (18:1)—confers intermediate membrane fluidity compared to lipids with fully saturated or polyunsaturated chains. This property makes it ideal for studying membrane-protein interactions, antimicrobial peptide mechanisms, and lipid bilayer dynamics .
Properties
Key on ui mechanism of action |
Palmitoyloleoyl-phosphatidylglycerol reduces interfacial tension at the air/water interfaces in the alveoli. This prevents the tension from pulling the alveolar membranes inwards which would collapse them and lead to respiratory distress. |
|---|---|
CAS No. |
185435-28-3 |
Molecular Formula |
C40H77O10P |
Molecular Weight |
749.0 g/mol |
IUPAC Name |
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17-/t37?,38-/m1/s1 |
InChI Key |
PAZGBAOHGQRCBP-DDDNOICHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Appearance |
Solid powder |
Other CAS No. |
185435-28-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-palmitoyl-2-oleoyl--sn-glycero-3-(phospho-rac-(1-glycerol)) 1-palmitoyl-2-oleoyl--sn-glycero-3-phosphoglycerol 1-palmitoyl-2-oleoylglycero-3-phosphoglycerol 1-POPG POPG cpd |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) can be synthesized through esterification reactions involving glycerol, palmitic acid, and oleic acid . The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve the desired product.
Industrial Production Methods
Industrial production of 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity . The product is then purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds in the oleoyl chain to single bonds.
Substitution: The ester groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines can be used for substitution reactions.
Major Products
Oxidation: Peroxides and hydroxylated derivatives.
Reduction: Saturated fatty acid derivatives.
Substitution: Various substituted glycerol derivatives.
Scientific Research Applications
Chemical Properties and Structure
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol is characterized by its molecular formula and a molecular weight of 749.0 g/mol. The structure consists of a glycerol backbone with palmitic acid and oleic acid chains attached to the first and second positions, respectively. This configuration contributes to its amphiphilic nature, making it suitable for forming lipid bilayers and micelles .
Surfactant in Respiratory Treatments
One of the most notable applications of this compound is its role as a surfactant in the treatment of respiratory distress syndrome (RDS). It was a key component of Surfaxin, a synthetic lung surfactant designed to reduce surface tension in the alveoli, thereby preventing collapse during breathing. Although Surfaxin was discontinued in 2017, studies have demonstrated that phosphatidylglycerols like POPG can significantly improve lung function by enhancing alveolar stability .
Vesicle Formation and Drug Delivery
POPG is widely used in creating liposomes and vesicles for drug delivery applications. Its ability to form stable lipid bilayers allows for the encapsulation of therapeutic agents, improving their solubility and bioavailability. Research has shown that liposomes containing POPG can enhance the delivery of various drugs, including anticancer agents and antibiotics, by facilitating cellular uptake through endocytosis .
Model Membrane Systems
In membrane biophysics, this compound serves as a model lipid for studying membrane dynamics and interactions. Its incorporation into artificial membranes helps researchers understand the behavior of biological membranes under various conditions, including temperature fluctuations and the presence of different solutes .
Drug Delivery Systems
A study investigated the efficacy of liposomes composed of POPG for delivering doxorubicin, an anticancer drug. The results indicated that POPG-containing liposomes exhibited enhanced drug retention and improved cytotoxicity against cancer cells compared to conventional formulations. This highlights the potential of POPG in targeted cancer therapies .
Respiratory Surfactants
Research published in Journal of Clinical Investigation evaluated the performance of synthetic surfactants containing POPG in preterm infants with RDS. The findings showed that these surfactants significantly reduced mortality rates and improved oxygenation levels compared to controls, underscoring their clinical relevance .
Summary Table of Applications
Mechanism of Action
1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) reduces interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise collapse them and lead to respiratory distress . The compound acts as a replacement surfactant, compensating for alveolar surfactant deficiency .
Comparison with Similar Compounds
Comparison with Similar Compounds
POPG belongs to the phosphatidylglycerol (PG) family, which differs from other phospholipids in head group chemistry and charge. Below is a systematic comparison with structurally and functionally related lipids:
Structural Analogs
Functional Differences
- Charge and Protein Interactions: POPG’s anionic head group (-1 charge) attracts cationic antimicrobial peptides (AMPs) like protegrin-1 and magainin 2, facilitating pore formation in bacterial membranes . In molecular docking studies, POPG-containing membranes enhance binding of cationic ligands to receptors compared to neutral lipid systems .
Membrane Fluidity and Phase Behavior :
- POPG’s mixed acyl chains (16:0/18:1) create a less ordered bilayer than saturated lipids like DMPG (dimyristoyl-PG) but more ordered than fully unsaturated DOPG .
- POPE/POPG mixtures (2:1 molar ratio) mimic the inner membrane of E. coli and exhibit a liquid-expanded (LE) to liquid-condensed (LC) phase transition below physiological temperatures (~36°C), influencing protein activity in vitro .
Biological Relevance :
Biophysical Data
| Property | POPG | POPC | DOPG | POPE |
|---|---|---|---|---|
| Phase Transition Temp (°C) | ~ -2 (broad) | -2 to -5 | -20 | 36 (LE-LC) |
| Bilayer Thickness (Å) | ~40 | ~42 | ~37 | ~38 |
| Net Charge (pH 7.4) | -1 | 0 | -1 | 0 |
Biological Activity
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylglycerol (POPG) is a phospholipid that plays a crucial role in various biological processes, particularly in the context of membrane biology and antimicrobial activity. This article explores its biological activity, focusing on its structural properties, interactions with peptides, and implications in medical applications.
Structural Characteristics
Chemical Composition:
- Molecular Formula:
- Molecular Weight: 749.02 g/mol
- CAS Number: 202070-86-8
POPG is a synthetic lung surfactant and a component of bacterial membranes, making it significant for both therapeutic and research applications. It was previously used in the formulation of Surfaxin, aimed at treating infant respiratory distress syndrome by compensating for alveolar surfactant deficiency .
Biological Functions
1. Membrane Interaction:
POPG is known for its ability to interact with various antimicrobial peptides (AMPs). Studies have shown that AMPs preferentially bind to membranes containing POPG, which enhances their antimicrobial efficacy against Gram-negative bacteria such as Salmonella Typhimurium and Staphylococcus aureus. This selective binding is attributed to the anionic nature of POPG, which facilitates deeper insertion of peptides into the lipid bilayer .
2. Antimicrobial Activity:
Research indicates that POPG-containing membranes exhibit increased susceptibility to AMPs. For instance, the peptide 1018-K6 demonstrated significant permeabilization effects on liposomes composed of POPG, achieving up to 90% permeabilization within minutes. This suggests that POPG not only serves as a structural component but also enhances the effectiveness of antimicrobial agents by altering membrane integrity .
Case Studies
Case Study 1: Antimicrobial Peptide Interaction
A study investigated the interaction between the AMP 1018-K6 and model membranes composed of POPG. The results highlighted that the peptide penetrated the membranes more effectively than those composed of zwitterionic lipids, indicating a potential strategy for developing new antimicrobial therapies targeting resistant bacterial strains .
Case Study 2: Lung Surfactant Application
POPG was incorporated into synthetic lung surfactants to improve respiratory function in neonates suffering from respiratory distress syndrome. Its ability to reduce surface tension in alveoli was critical in preventing atelectasis (collapse of lung segments), thus supporting its therapeutic application .
Research Findings
Q & A
Basic: What synthetic strategies are employed to produce POPG, and how is its structural integrity validated?
POPG is synthesized via stereospecific reactions, such as the coupling of 1,2-diacylglycerol iodohydrin with protected glycerol phosphate derivatives followed by deprotection . Modern protocols emphasize purification using gradient solvent systems (e.g., toluene:acetone mixtures) on silica gel, achieving >98% purity . Structural validation relies on multinuclear NMR (¹H, ¹³C, ³¹P) and 2D techniques (COSY, HMBC) to confirm acyl chain positions and the glycerol-phosphate backbone . Enzymatic assays (e.g., phospholipase digestion) further verify stereochemical alignment with natural phosphatidylglycerols .
Basic: How are POPG-containing lipid bilayers prepared for permeability studies?
Large unilamellar vesicles (LUVs) are generated by extrusion through polycarbonate membranes (e.g., 0.1 μm pore size) after hydrating POPG mixed with other lipids (e.g., POPC) . Lipid ratios (e.g., 75:25 POPC:POPG) are critical for mimicking bacterial membranes . Permeability is assessed via fluorescent dye leakage assays or electrophysiological measurements, with POPG’s anionic charge modulating ion transport .
Basic: What analytical methods ensure accurate quantification of POPG in lipid mixtures?
The Bartlett assay (phosphate quantification) is standard for determining lipid concentrations in stock solutions . High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or mass spectrometry (LCMS-ESI) resolves POPG from complex mixtures, while ³¹P-NMR quantifies phospholipid headgroup composition .
Advanced: How does sn-1/sn-2 acyl chain asymmetry in POPG influence membrane biophysics?
The saturated sn-1 (16:0) and unsaturated sn-2 (18:1) chains create lateral packing defects, enhancing membrane fluidity and curvature stress . Molecular dynamics (MD) simulations reveal that sn-2 unsaturation increases lipid disorder and interfacial hydration, facilitating protein-lipid interactions . Phase transitions (e.g., liquid-expanded to liquid-condensed) in POPG mixtures are temperature-dependent, impacting membrane protein activity .
Advanced: How do POPG-containing membranes interact with antimicrobial peptides (AMPs)?
POPG’s anionic headgroups electrostatically attract cationic AMPs like protegrins, enabling insertion into bacterial membranes . Solid-state NMR and fluorescence anisotropy map peptide orientation and lipid perturbation . For example, POPG-rich bilayers enhance peptide β-hairpin formation, disrupting membrane integrity .
Advanced: What computational models resolve contradictions in POPG’s role in transmembrane protein function?
MD simulations of POPC:POPG (7:3) bilayers replicate Gram-positive bacterial membranes, clarifying lipid-specific protein interactions . Conflicting data on POPG’s role in protein activation (e.g., LacY transporter) arise from phase state differences; simulations at temperatures below POPG’s critical temperature (Tc) reveal rigidified membranes that alter protein conformational dynamics .
Advanced: How do POPG ratios in lipid mixtures affect bilayer properties in molecular dynamics studies?
Varying POPC:POPG ratios (e.g., 3:1 vs. 1:3) alter bilayer charge, thickness, and lateral pressure profiles . Higher POPG content increases negative surface potential, attracting cations and stabilizing peripheral membrane proteins. MD simulations show that POPG’s phosphate group forms hydrogen bonds with water, influencing hydration and ion permeability .
Advanced: What methodologies address challenges in studying POPG’s phase behavior in mixed lipid systems?
Langmuir monolayer assays measure lateral compressibility and phase transitions (e.g., LE-LC) in POPG-containing films . Differential scanning calorimetry (DSC) and fluorescence recovery after photobleaching (FRAP) quantify phase separation and lipid diffusion. Discrepancies in phase diagrams arise from impurities or acyl chain oxidation, necessitating stringent purity validation via TLC/HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
